N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
Description
N-{2-[4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a 4-benzylpiperazine moiety, and a 5-methyl-1,2-oxazole-3-carboxamide side chain. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The benzylpiperazine group enhances solubility and modulates receptor interactions, while the oxazole carboxamide contributes to hydrogen bonding and target selectivity .
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2/c1-17-13-20(28-33-17)23(32)24-7-8-31-22-19(14-27-31)21(25-16-26-22)30-11-9-29(10-12-30)15-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12,15H2,1H3,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSKJMKBNGLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Assembly
The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate with 2-amino-4-(substituted phenyl)thiazole derivatives. This step forms the 1H-pyrazolo[3,4-d]pyrimidin scaffold, which is subsequently functionalized at the 4-position with 4-benzylpiperazine. The benzylpiperazine moiety is introduced through nucleophilic aromatic substitution (SNAr) under basic conditions, typically using DMF as a solvent and sodium hydride as a base.
Oxazole Ring Formation
The 5-methyl-1,2-oxazole-3-carboxamide side chain is constructed through a Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. Alternatively, a one-pot synthesis involving cyclohepta[b]pyrrol-8-one ketones and dinucleophiles yields the oxazole ring. Carboxamide functionalization is achieved via activation of the carboxylic acid using EDCI/HOBt, followed by coupling with ethylenediamine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reactions involving DMF at 20–40°C exhibit superior yields (61–96%) compared to alternatives like THF or acetonitrile. Elevated temperatures (>60°C) promote side reactions, such as N-alkylation of the piperazine ring, reducing purity.
Base Selection
Sodium hydride outperforms potassium carbonate or triethylamine in deprotonating the pyrimidine nitrogen, achieving >90% conversion in SNAr reactions. However, NaH requires anhydrous conditions, necessitating rigorous solvent drying.
Purification and Isolation Techniques
Extraction Protocols
Crude reaction mixtures are partitioned between chloroform and 5% NaOH to remove unreacted amines. Three consecutive extractions recover >95% of the product.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate:hexane, 3:7) resolves regioisomers, while reverse-phase HPLC (C18 column, acetonitrile-water gradient) ensures >99% purity for pharmacological testing.
Analytical Characterization
Spectroscopic Data
Table 1: Key Spectroscopic Features
Purity Assessment
HPLC analysis with a Zorbax SB-C18 column (3.5 µm, 4.6×150 mm) and UV detection at 254 nm confirms >99.8% purity. Retention time correlates with hydrophobicity of the benzylpiperazine substituent.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions may yield derivatives with different pharmacological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution, particularly at the benzyl or piperazine moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and reaction conditions like temperature and pH are carefully optimized to achieve desired outcomes.
Major Products
Scientific Research Applications
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide finds applications in several fields:
Chemistry: Used as a building block for complex organic syntheses.
Biology: Investigated for its potential as a biochemical tool in cellular studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical entities.
Mechanism of Action
The compound exerts its effects primarily by interacting with molecular targets such as enzymes or receptors. Its mechanism often involves binding to active sites, altering the activity of the target molecules, and subsequently modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The pyrazolo[3,4-d]pyrimidine core is shared across multiple analogs, but substitutions at the 1-, 4-, and 6-positions dictate pharmacological profiles. Key comparisons include:
Structure-Activity Relationship (SAR) Insights
- Benzylpiperazine Role : The 4-benzylpiperazine group (common in ) enhances solubility and likely engages in π-π stacking with hydrophobic kinase pockets. Its absence in simpler analogs (e.g., ) reduces bioavailability.
- Carboxamide Substituents : Oxazole (target compound) vs. thiadiazole () carboxamides influence electronic properties. Oxazole’s oxygen may improve metabolic stability, whereas thiadiazole’s sulfur could increase lipophilicity but risk toxicity .
- smaller substituents .
Data Tables for Key Analogs
Table 1: Physicochemical Properties
Table 2: Pharmacokinetic Predictions*
*Predicted using analogous structures and substituent effects.
Q & A
Q. How can researchers optimize the synthesis yield of N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide?
- Methodological Answer : Key steps include:
- Solvent and base selection : Use polar aprotic solvents like DMF or DMSO with K₂CO₃ as a base to facilitate nucleophilic substitution reactions, as demonstrated in pyrazolo[3,4-d]pyrimidine syntheses .
- Temperature control : Maintain reactions at 50–80°C to balance reaction kinetics and byproduct formation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity product .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and piperazine/pyrazolo[3,4-d]pyrimidine orientation .
- ¹H/¹³C NMR : Verify substituent positions (e.g., benzylpiperazine attachment) via coupling patterns and chemical shifts .
- HRMS : Validate molecular formula accuracy (±5 ppm mass error) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., Aurora kinases) due to pyrazolo[3,4-d]pyrimidine’s known kinase inhibition .
- In vitro assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) at 1–10 µM compound concentrations .
- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference inhibitors .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
- SAR studies : Systematically modify substituents (e.g., benzylpiperazine vs. ethylpiperazine) to isolate activity-contributing groups .
- Molecular docking : Model interactions with kinase ATP-binding pockets to rationalize potency variations (e.g., using AutoDock Vina) .
Q. How can catalytic reductive cyclization improve the synthesis of the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer :
- Catalyst selection : Use Pd/C or Pd(OAc)₂ with formic acid as a CO surrogate for nitroarene cyclization, reducing step count by 30–40% .
- Reaction monitoring : Track intermediates via LC-MS to optimize reaction time (typically 6–12 hours at 80°C) .
- Yield enhancement : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to stabilize intermediates .
Q. What in silico approaches predict metabolic stability and toxicity early in development?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism and hERG channel inhibition risks .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., via GLORYx) to flag unstable motifs (e.g., oxazole ring oxidation) .
- DMPK modeling : Apply PBPK models to estimate oral bioavailability, prioritizing compounds with >30% predicted absorption .
Q. How can researchers address low solubility in aqueous buffers during formulation studies?
- Methodological Answer :
- Co-solvent systems : Test PEG-400 or Captisol® at 10–20% (v/v) to enhance solubility without precipitation .
- Salt formation : Synthesize hydrochloride or mesylate salts via acid-base titration, improving solubility by 3–5 fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) using emulsion-solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
